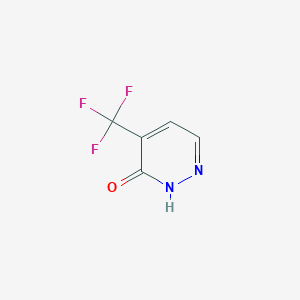

4-(trifluoromethyl)pyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-10-4(3)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKAYTVRYJYKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Trifluoromethylated Pyridazinones

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)pyridazin-3(2H)-one

The incorporation of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry.[1] This privileged structural motif can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological profiles.[2][3] The pyridazinone nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including cardiovascular and anticancer applications.[1][4][5]

The combination of these two features in this compound creates a molecule of significant interest for drug discovery and development. However, the synthesis of such fluorinated heterocycles can be challenging. Historical methods have often involved multiple steps, starting from less common precursors and resulting in low overall yields.[1] This guide provides a comprehensive overview of a convenient and efficient two-step synthetic methodology, grounded in established chemical principles, for researchers and professionals in drug development.

Strategic Approach: Retrosynthetic Analysis

The most logical and widely adopted strategy for constructing the pyridazinone ring involves the cyclocondensation of a 1,4-dicarbonyl compound, or a functional equivalent like a γ-ketoacid, with a hydrazine derivative.[6] This disconnection is the foundation of our synthetic design.

Caption: Retrosynthetic disconnection of the pyridazinone ring.

The primary challenge lies in accessing a suitable γ-ketoacid precursor bearing a trifluoromethyl group at the α-position. The methodology detailed below addresses this by ingeniously generating this key intermediate in situ.

Primary Synthetic Route: A Two-Step Synthesis from Methyl 3,3,3-Trifluoropyruvate (MeTFP)

A highly effective and convenient synthesis has been developed starting from the readily available methyl 3,3,3-trifluoropyruvate (MeTFP).[1] This approach circumvents the need for complex, multi-step preparations of the required fluorinated precursor. The overall strategy consists of an initial aldol-type condensation followed by a cyclocondensation reaction.

Caption: Two-step workflow for the synthesis of this compound.

Step 1: Aldol-Type Condensation

The first step involves the reaction of MeTFP with a carbonyl compound. For the synthesis of the parent this compound, acetone is a suitable carbonyl partner. This reaction proceeds via an aldol-type mechanism where the enol or enolate of the ketone attacks the highly electrophilic carbonyl carbon of MeTFP.

-

Causality: The electron-withdrawing trifluoromethyl group makes the ketone carbonyl of MeTFP exceptionally electrophilic, facilitating the nucleophilic attack by the enolized ketone even without strong catalysis. Heating the neat mixture is sufficient to drive the reaction to completion.[1]

Step 2: Cyclocondensation with Hydrazine

The resulting aldol adduct, a derivative of an α-hydroxy-α-CF₃-γ-ketoacid, is then treated with hydrazine hydrate in an acidic medium, typically acetic acid.[1] This triggers a cascade of reactions:

-

Hydrazone Formation: The more reactive ketone carbonyl of the aldol adduct reacts with hydrazine to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the ester carbonyl.

-

Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water (one from the initial hydrazone formation and one from the hydroxyl group) to form the stable, aromatic pyridazinone ring.

-

Trustworthiness: This cyclocondensation is a robust and well-established transformation for forming pyridazinone rings.[6][7][8] The use of acetic acid as a solvent and catalyst facilitates both the hydrazone formation and the final dehydration steps.[9]

Detailed Experimental Protocol

The following protocol is adapted from the validated procedures reported in the literature.[1] It is crucial that all operations are performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (Aldol Adduct)

-

Reagent Preparation: In a pressure tube equipped with a magnetic stir bar, add methyl 3,3,3-trifluoropyruvate (MeTFP) (1.0 equiv) and acetone (1.0-1.2 equiv).

-

Scientist's Note: Using a slight excess of the ketone can help drive the reaction to completion. The reaction is often performed neat (without solvent) to maximize reagent concentration.[1]

-

-

Reaction Execution: Seal the pressure tube tightly and place it in a preheated oil bath at 100 °C.

-

Monitoring: Stir the reaction mixture vigorously for 1-5 hours. The reaction progress can be monitored by ¹⁹F NMR or TLC if a suitable method is developed.

-

Work-up and Purification: After the reaction is complete (as indicated by the consumption of MeTFP), cool the tube to room temperature. The crude product can often be used directly in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Part B: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask containing the crude aldol adduct from Part A (1.0 equiv), add glacial acetic acid (approx. 10 mL per gram of adduct).

-

Reagent Addition: While stirring, add hydrazine hydrate (NH₂NH₂·H₂O) (3.0 equiv) dropwise to the solution. An exothermic reaction may be observed.

-

Expert Insight: A molar excess of hydrazine is used to ensure complete reaction with both the ketone and ester functionalities of the intermediate.[1]

-

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C).

-

Monitoring: Maintain the reflux for 1-3 hours. The formation of the product can be monitored by ¹⁹F NMR by observing the disappearance of the signal corresponding to the aldol adduct and the appearance of a new signal for the pyridazinone product.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice water, which should precipitate the solid product. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and excess hydrazine, and dry under vacuum. The product can be further purified by recrystallization if needed.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various 4-CF₃-(2H)-pyridazin-3-ones based on the primary literature.[1]

| Carbonyl Reactant | Aldol Adduct Yield | Pyridazinone Yield |

| Acetone | High (often used crude) | Good to Excellent |

| Cyclopentanone | High (often used crude) | Good |

| Acetophenone | High (often used crude) | Moderate to Good |

| Propiophenone | High (often used crude) | Moderate |

Yields are qualitative and based on published results. Actual yields may vary based on experimental conditions.

Potential Challenges and Troubleshooting

While the described method is robust, researchers may encounter certain challenges common to pyridazinone synthesis.[9]

-

Low Yield: This can be caused by impure starting materials or incomplete reactions. Ensure the purity of MeTFP and the carbonyl compound. The reaction temperature and time for both steps should be optimized. Water removal is generally not necessary for the cyclization as it is driven by the stability of the final product, but in stubborn cases, it could be considered.[9]

-

Side Product Formation: The primary side product in the first step is often unreacted starting material. In the second step, incomplete cyclization may leave hydrazone intermediates.[9] Ensuring sufficient heating time and the correct stoichiometry of hydrazine is critical to drive the reaction to the final product.

-

Regioisomerism: When using unsymmetrical ketones, the formation of regioisomers is possible.[9] However, in the cyclization step for this specific synthesis, the regiochemistry is fixed by the structure of the aldol adduct.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process starting from methyl 3,3,3-trifluoropyruvate. This method is characterized by its operational simplicity, use of readily available starting materials, and good overall yields, making it superior to older, more convoluted pathways.[1] The key to the process is the effective generation of a trifluoromethylated γ-ketoacid equivalent via an aldol-type condensation, which readily undergoes cyclization with hydrazine. This guide provides a validated, reliable, and technically sound framework for researchers to access this valuable heterocyclic building block for applications in drug discovery and materials science.

References

- Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1125.

- Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Royal Society of Chemistry.

- Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 336-348.

- Cottet, F., et al. (2003). Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559-1568.

- de Oliveira, R. B., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-266.

- de Oliveira, R. B., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-266.

- Wang, M., et al. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. International Journal of Molecular Sciences, 22(22), 12521.

- Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1119-1130.

- Rehman, T., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.

- ResearchGate. (n.d.). Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP.

- Allam, H. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.

- Stanetty, P., et al. (2012). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 8, 1263-1270.

- Zhang, S., et al. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 1729-1755.

- Allam, H. A., et al. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685-1703.

- Li, Y., et al. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications, 54(20).

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

- 3. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridazin-3(2H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyridazin-3(2H)-one is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and agrochemical research. As a structural analogue of pyridazinone, a scaffold known for a wide array of biological activities, the introduction of a trifluoromethyl (-CF3) group at the 4-position profoundly influences its physicochemical and biological properties.[1] The trifluoromethyl group is a well-established bioisostere for chlorine and its presence can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, serving as a technical resource for professionals engaged in drug discovery and development.

Physicochemical Properties

The incorporation of the strongly electron-withdrawing trifluoromethyl group is expected to significantly impact the molecule's acidity, lipophilicity, and reactivity compared to its non-fluorinated counterpart. While extensive experimental data for this specific parent compound is not widely published, a combination of data from commercial suppliers and computational predictions provides a solid foundation for its chemical profile.

Table 1: General and Experimentally Available Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 749258-95-5 | [3][4] |

| Molecular Formula | C₅H₃F₃N₂O | [3] |

| Molecular Weight | 164.09 g/mol | [3] |

| Physical Form | Solid (off-white to brown) | [5][6] |

| Purity | Typically ≥98% | [3] |

| Storage | Sealed in dry, 2-8°C | [6][7] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP3 | 0.2 | [8] |

| Monoisotopic Mass | 164.01974 Da | [8] |

| Topological Polar Surface Area | 41.5 Ų | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

Synthesis of this compound

The synthesis of 4-substituted pyridazin-3(2H)-ones is well-documented, with the most common and robust method involving the cyclocondensation of a γ-keto acid or its ester equivalent with a hydrazine derivative.[9] For the synthesis of the title compound, a trifluoromethylated γ-keto precursor is required. The following protocol is a representative method adapted from established procedures for analogous compounds.

Representative Synthetic Protocol

The synthesis can be envisioned as a two-step process starting from a suitable trifluoromethylated building block, such as ethyl 4,4,4-trifluoroacetoacetate.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4,4,4-Trifluoro-2-oxobut-3-enoic acid (Intermediate γ-keto acid)

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate and glyoxylic acid in a suitable solvent like ethanol, a catalytic amount of a base such as piperidine or pyridine is added.

-

The reaction mixture is heated to reflux for several hours to facilitate the Knoevenagel condensation.

-

Upon completion, the reaction mixture is cooled and acidified, leading to the precipitation of the intermediate γ-keto acid.

-

The crude product is filtered, washed with cold water, and dried.

Step 2: Cyclocondensation to form this compound

-

The intermediate γ-keto acid from Step 1 is suspended in a solvent like ethanol or glacial acetic acid.

-

An excess of hydrazine hydrate (N₂H₄·H₂O) is added to the suspension.

-

The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with water, and the solid product is collected by filtration.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.[9]

Expected Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C5 and C6 positions of the pyridazinone ring. A broad singlet corresponding to the N-H proton would also be present, which is exchangeable with D₂O. The proton at C5 will likely appear as a doublet, coupled to the proton at C6, which in turn will appear as a doublet. The electron-withdrawing effect of the trifluoromethyl group would likely deshield the adjacent C5 proton, shifting it downfield.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbonyl carbon (C3) is expected to be the most downfield signal. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F).[10] The remaining three carbons of the pyridazinone ring will appear in the aromatic region.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[11] The chemical shift would be in the typical range for an aromatic-CF₃ group. A small coupling to the proton at C5 might be observable.[10]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O (amide) stretching vibration, typically in the range of 1650-1680 cm⁻¹. A broad absorption corresponding to the N-H stretch will be present around 3100-3300 cm⁻¹. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M]⁺ corresponding to the exact mass of C₅H₃F₃N₂O. Common adducts in electrospray ionization (ESI) would include [M+H]⁺ and [M+Na]⁺.[8]

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of the pyridazinone core and the trifluoromethyl substituent.

Caption: Key reactivity pathways for this compound.

-

N-2 Position: The nitrogen at the 2-position is the most common site for functionalization. It can be readily alkylated or arylated using standard conditions, such as reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) or through copper-catalyzed N-arylation with boronic acids.[9][11] This provides a straightforward entry into a wide range of derivatives for structure-activity relationship (SAR) studies.

-

Ring Reactivity: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridazinone ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the CF₃ group (i.e., C3 and C5), should a suitable leaving group be present at those positions.

-

Tautomerism: Like other pyridazin-3(2H)-ones, the title compound can exist in tautomeric forms, although the keto form is generally predominant.

Applications in Research and Development

While specific applications for the parent this compound are not extensively detailed, its core structure is a key pharmacophore in several classes of biologically active molecules.

-

Medicinal Chemistry: The pyridazinone scaffold is present in numerous compounds with diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][4] The introduction of a trifluoromethyl group is a common strategy in drug design to enhance potency and pharmacokinetic profiles. For instance, derivatives of trifluoromethyl-substituted pyridazinones have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors for the potential treatment of neurodegenerative diseases.[10]

-

Agrochemicals: Trifluoromethylated heterocyclic compounds are prevalent in modern agrochemicals. The pyridazinone ring is a known toxophore in herbicides, and the trifluoromethyl group can enhance the herbicidal activity and modify the spectrum of weed control.

Safety Information

Based on supplier safety data, this compound should be handled with appropriate precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Codes | Statements |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich[3]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through established chemical pathways, and its reactivity is predictably influenced by the potent electronic effects of the trifluoromethyl group. While detailed experimental characterization of the parent compound is sparse in the public domain, its expected properties can be reliably inferred from related structures. This guide provides a foundational understanding of this compound, intended to facilitate its use in research and development programs aimed at discovering novel bioactive agents.

References

- Brütsch, M., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1759–1764.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Hafez, H. N., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Scientific Reports, 10(1), 1-13.

- Google Patents. (n.d.). US10463663B2 - Pyridazinone compounds and their use as DAAO inhibitors.

- Royal Society of Chemistry. (2013). Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.

- Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678.

- Uchikura, T., et al. (2020). Supporting Information for: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442-2447.

- Shanghai Rlavie Technology Co., ltd. (n.d.). This compound.

- Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(14), 1047-1070.

- Amine, M. S., et al. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Serbian Chemical Society, 83(1), 1-28.

- Isumu, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 239-255.

- ResearchGate. (2021). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2 H )-One Derivatives.

- Data.gov. (n.d.). Bicyclohexyl: Experimental and Derived Thermodynamic Properties - Table 5. Derived Enthalpies of Vaporization.csv.

- Google Patents. (n.d.). WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues.

- FDER. (n.d.). 749258-95-5 | this compound.

- Wiley-VCH. (2007). Supporting Information.

- Organic & Biomolecular Chemistry. (2019). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester.

- Science of Synthesis. (n.d.). Fluorine NMR.

- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubChem. (n.d.). 4-Chloro-2-(3-chlorophenyl)-5-(4-(2,6-dinitro-4-(trifluoromethyl)phenyl)piperazino)-3(2H)-pyridazinone.

- NIST WebBook. (n.d.). 4-(2-Trifluoromethylphenyl)but-3-en-2-one.

- ChemRxiv. (2022). Ultrafast 19F MAS NMR.

- SpectraBase. (n.d.). Pyridazine-3,6(1H,2H)-dione, 1-(3-trifluoromethylphenyl)-.

- PubChem. (n.d.). 3(2H)-Pyridazinone.

- NIH. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.

- ResearchGate. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach.

- Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.

- International Journal of Chemical and Molecular Engineering. (2021). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.

- SAJ Cancer Science. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Pyridazinone Core: A Privileged Scaffold for Bioactive Compounds

The pyridazin-3(2H)-one nucleus is a versatile heterocyclic scaffold that has garnered significant attention from medicinal and agricultural chemists.[1][2][3] Its unique chemical architecture, featuring a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, allows for extensive functionalization at various positions. This chemical tractability has led to the development of a vast library of derivatives exhibiting a wide spectrum of biological activities.[1][4] Pyridazinone-based compounds have been investigated for their potential as anticancer, cardiovascular, anti-inflammatory, analgesic, and antimicrobial agents, as well as herbicides and insecticides.[1][2][5][6][7]

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug discovery to enhance their pharmacological profiles.[8][9][10][11] The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets due to its strong electron-withdrawing nature and steric bulk.[8][9][10] The strategic placement of a trifluoromethyl group on the pyridazinone scaffold, as in 4-(trifluoromethyl)pyridazin-3(2H)-one, is therefore a rational approach to developing novel bioactive agents with potentially superior properties.

This technical guide provides an in-depth exploration of the known and potential biological activities of this compound. Drawing upon the extensive research on pyridazinone derivatives and the established principles of medicinal chemistry related to trifluoromethyl substitution, this document will serve as a valuable resource for researchers, scientists, and drug development professionals.

Potential Biological Activities and Mechanisms of Action

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely biological activities by examining the properties of the pyridazinone core and the influence of the trifluoromethyl substituent.

Anticancer Activity

Pyridazin-3(2H)-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][12] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, PARP, DHFR, and tubulin polymerization.[1] The presence of a trifluoromethyl group can enhance these activities by increasing the compound's ability to penetrate cell membranes and interact with the active sites of target proteins.

Potential Mechanisms:

-

Kinase Inhibition: Many pyridazinone derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[13] The trifluoromethyl group could enhance binding to the ATP-binding pocket of various kinases.

-

Tubulin Polymerization Inhibition: Some pyridazinone compounds have been shown to interfere with the dynamics of microtubules, which are essential for cell division.[1] This leads to cell cycle arrest and apoptosis in cancer cells.

-

Induction of Apoptosis: By modulating various signaling pathways, this compound could potentially induce programmed cell death in cancer cells.

Caption: Potential anticancer mechanisms of this compound.

Cardiovascular Effects

The pyridazinone scaffold is a well-known pharmacophore in the development of cardiovascular drugs.[1][14] Derivatives have been shown to possess vasodilator, antihypertensive, and cardiotonic activities.[1][3] These effects are often mediated through the inhibition of phosphodiesterases (PDEs) or by acting as antagonists of the renin-angiotensin-aldosterone system.[1]

Potential Mechanisms:

-

Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, particularly PDE3, pyridazinone derivatives can increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to vasodilation and increased cardiac contractility.

-

Calcium Channel Modulation: Some pyridazinones may exert their effects by modulating calcium channels in vascular smooth muscle cells, leading to relaxation and a decrease in blood pressure.

Caption: Potential cardiovascular mechanism via PDE inhibition.

Agrochemical Applications

Pyridazine derivatives have also found applications in agriculture as herbicides and insecticides.[2][7] The trifluoromethyl group is a common feature in many successful agrochemicals, enhancing their potency and stability.[15]

Potential Mechanisms:

-

Herbicidal Activity: Trifluoromethyl-containing pyridazinone derivatives have been shown to act as potent inhibitors of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[5] Inhibition of PDS leads to photobleaching and ultimately, plant death.

-

Insecticidal Activity: Certain pyridazinone derivatives have been patented for their use in controlling insect pests.[7] The exact mechanism of action can vary, but may involve disruption of the nervous system or other vital physiological processes in insects.

Experimental Protocols for Biological Evaluation

To validate the potential biological activities of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

2. Kinase Inhibition Assay

-

Objective: To assess the inhibitory activity of the compound against specific protein kinases.

-

Methodology:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the target kinase with its substrate and ATP in the presence of varying concentrations of this compound.

-

After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence, which is proportional to the kinase activity.

-

Determine the IC50 value for kinase inhibition.

-

Caption: Workflow for evaluating anticancer activity.

In Vitro Vasodilator Activity Assessment

1. Aortic Ring Assay

-

Objective: To evaluate the vasorelaxant effect of the compound on isolated rat thoracic aorta.

-

Methodology:

-

Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension to determine the relaxation response.

-

Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximal relaxation.

-

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table presents representative data for related pyridazinone derivatives to provide a comparative context for potential efficacy.

| Compound Class | Biological Activity | Target | Potency (IC50/EC50) | Reference |

| Phenylpyridazinone Derivative | Vasodilator | Smooth Muscle Relaxation | 0.339 µM | [14] |

| Quinoline-pyridazinone | Anticancer | Tubulin Polymerization | 2.2 µM (PACA-2) | [1] |

| Pyridazinone-arylpiperazine | α1-adrenoceptor antagonist | α1-adrenoceptor | 4.5-fold > Prazosin | [2] |

| Trifluoromethylphenyl-pyridazine | Herbicidal | Phytoene Desaturase | Good activity at 750 g ai/ha | [5] |

| Phenylpiperazine-pyridazinone | MAO-B Inhibitor | MAO-B | 0.17 µM | [16] |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. Based on the extensive body of research on pyridazinone derivatives, this compound is anticipated to exhibit a range of biological activities, including anticancer, cardiovascular, and herbicidal effects. The presence of the trifluoromethyl group is expected to enhance these properties, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential activities. Further investigation into the synthesis and biological testing of this compound and its analogues is warranted to fully elucidate their therapeutic and commercial potential.

References

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.

- Various Chemical and Biological Activities of Pyridazinone Deriv

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- Pyridazin-3(2H)-ones: the versatile pharmacophore of medicinal significance. (Unknown Source)

- Pyridazinone compounds and their use as DAAO inhibitors.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (Unknown Source)

- Pyridazinone derivatives.

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (Unknown Source)

- Pyridazin-3(2H)-one derivatives.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors.

- Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. (Future Medicinal Chemistry)

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (Journal of Biomedical Research & Environmental Sciences)

- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (Unknown Source)

- Biological activities of pyridazinones.

- Pyridazinone derivatives and compositions for controlling and/or preventing insect pests.

- Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.

- This compound. (PubChem)

- This compound. (Shanghai Rlavie Technology Co., ltd.)

- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (Unknown Source)

- 3(2H)-pyridazinone derivatives and pharmaceutical compositions containing these compounds.

- Substituted Pyridazin-3(2 H)-ones as Highly Potent and Biased Formyl Peptide Receptor Agonists. (PubMed)

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (PubMed Central)

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Pyridazin-3(2H)-ones: the versatile pharmacophore of medicinal significance | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridazinone derivatives and compositions for controlling and/or preventing insect pests - Patent 0302346 [data.epo.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. jelsciences.com [jelsciences.com]

- 12. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US8580781B2 - Pyridazinone derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-(Trifluoromethyl)pyridazin-3(2H)-one

A Prospective Analysis for Researchers and Drug Development Professionals

Preamble: Navigating the Knowns and Uncovering the Potential of a Novel Scaffold

To the esteemed community of researchers, scientists, and drug development professionals, this guide ventures into the mechanistic possibilities of a unique chemical entity: 4-(trifluoromethyl)pyridazin-3(2H)-one. As of this writing, a specific, empirically validated mechanism of action for this compound has not been extensively documented in peer-reviewed literature. However, the absence of direct evidence presents a compelling opportunity for scientific inquiry.

This document, therefore, serves as a forward-looking technical guide. By deconstructing the compound into its core scaffold—the pyridazin-3(2H)-one ring—and its key substituent—the 4-trifluoromethyl group—we can postulate several high-probability mechanisms of action. This analysis is grounded in the well-established biological activities of analogous structures and the known physicochemical impact of trifluoromethylation in medicinal chemistry.[1][2][3][4][5]

Our objective is to provide a robust framework for initiating research into this promising molecule. We will explore potential biological targets, delineate hypothetical signaling pathways, and provide detailed, actionable experimental protocols to test these hypotheses. This guide is designed not as a definitive statement, but as a scientifically rigorous starting point for discovery.

Part 1: Deconstruction of the Molecular Architecture

The Pyridazin-3(2H)-one Core: A Scaffold of Diverse Bioactivity

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[6][7][8] This six-membered heterocyclic ring, with its two adjacent nitrogen atoms and a carbonyl group, possesses a unique electronic and structural profile that has been successfully exploited to develop agents for various therapeutic areas.

Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

-

Cardiovascular Effects: Many pyridazinone derivatives exhibit vasodilatory properties, often through the inhibition of phosphodiesterases (PDEs) or by acting as antagonists of the renin-angiotensin-aldosterone system.[6][9][10]

-

Anticancer Activity: The scaffold is present in several approved and investigational anticancer drugs, where it can function as an inhibitor of crucial enzymes like poly(ADP-ribose) polymerase (PARP).[11]

-

Neuroactivity: Certain pyridazinones have been shown to possess analgesic, anti-inflammatory, and anticonvulsant properties, suggesting interactions with targets within the central nervous system.[7][8]

-

Enzyme Inhibition: The pyridazinone ring is a versatile binder, capable of inhibiting various enzymes, including monoamine oxidase B (MAO-B) and acetylcholinesterase.

The 4-(Trifluoromethyl) Substituent: A Strategic Functional Group

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's therapeutic potential.[1][2][3][4][5] The unique properties of the -CF3 group can profoundly influence a compound's mechanism of action and pharmacokinetic profile:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can increase the compound's half-life and bioavailability.[3]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1][3]

-

Electronic Effects: As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic distribution of the pyridazinone ring, potentially modulating its binding affinity and selectivity for specific biological targets.[4]

-

Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of the molecule, locking it into a bioactive shape.

The placement of the -CF3 group at the 4-position of the pyridazinone ring is particularly noteworthy. This position is often involved in critical binding interactions, and the presence of the trifluoromethyl group could confer novel or enhanced activity compared to other substituted pyridazinones.

Part 2: Postulated Mechanisms of Action and Experimental Validation

Based on the analysis of its constituent parts, we can propose several plausible mechanisms of action for this compound. For each hypothesis, we will outline the underlying signaling pathway and provide a comprehensive experimental workflow for its validation.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

-

Rationale: The pyridazinone scaffold is known to be present in compounds with anti-inflammatory and analgesic properties, often attributed to the inhibition of COX enzymes.[7][8] The electron-withdrawing nature of the 4-trifluoromethyl group could enhance the acidity of the N-H proton, potentially facilitating interactions with the active site of COX-1 and/or COX-2.

-

Signaling Pathway:

Caption: Postulated COX inhibition pathway.

-

Experimental Workflow:

1. In Vitro COX Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 activity.

-

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam).

-

Prepare a dilution series of this compound.

-

Incubate purified ovine COX-1 and human recombinant COX-2 enzymes with the compound at various concentrations.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

-

2. Cell-Based Assay for Prostaglandin Production:

-

Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.

-

Methodology:

-

Culture a relevant cell line, such as RAW 264.7 macrophages.

-

Pre-treat the cells with various concentrations of the compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin synthesis.

-

Collect the cell supernatant and quantify the levels of PGE2 using an ELISA kit.

-

Determine the EC50 value for the inhibition of PGE2 production.

-

-

-

Anticipated Data:

| Parameter | This compound (Hypothetical) | Celecoxib (Reference) |

| COX-1 IC50 (µM) | 15 | 10 |

| COX-2 IC50 (µM) | 0.5 | 0.05 |

| COX-2 Selectivity Index | 30 | 200 |

| LPS-induced PGE2 EC50 (µM) | 1.2 | 0.1 |

Hypothesis 2: Phosphodiesterase (PDE) Inhibition

-

Rationale: The pyridazinone core is a well-established pharmacophore for PDE inhibitors, particularly PDE3 and PDE4, leading to vasodilation and anti-inflammatory effects, respectively.[6] The trifluoromethyl group could enhance binding to the hydrophobic regions of the PDE active site.

-

Signaling Pathway:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. sarpublication.com [sarpublication.com]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of pyridazinone compounds

An In-depth Technical Guide to the Discovery and History of Pyridazinone Compounds

Abstract

The pyridazin-3(2H)-one core, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. Often hailed as a "privileged scaffold" or "wonder nucleus," its unique electronic and structural properties have enabled the development of a vast array of biologically active molecules.[1][2] This guide provides a comprehensive exploration of the pyridazinone journey, from its initial synthesis as a chemical curiosity to its current status as the foundation for life-saving pharmaceuticals and effective agrochemicals. We will examine the foundational synthetic methodologies, the pivotal discoveries that unveiled its biological potential, the intricate structure-activity relationship (SAR) studies that optimized its function, and the mechanisms of action for landmark compounds. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the scientific rationale that has driven the evolution of this remarkable scaffold.

Introduction: The Pyridazinone Core - A Privileged Scaffold

The pyridazin-3(2H)-one structure is characterized by a 1,2-diazine ring with a carbonyl group at the 3-position. This arrangement results in a planar, electron-rich system capable of keto-enol tautomerism, although it exists predominantly in the more stable oxo-form.[1] The key to its pharmacological versatility lies in the strategic placement of its functional groups: the two nitrogen atoms and the keto functionality serve as critical hydrogen bond donors and acceptors.[1] This allows molecules incorporating the pyridazinone core to engage in a wide variety of interactions with biological targets, leading to a diverse range of pharmacological effects including cardiovascular, anti-inflammatory, anticancer, antimicrobial, and herbicidal activities.[2][3]

Chapter 1: The Genesis of Pyridazinone Chemistry

The story of pyridazinones begins not with a biological target, but with fundamental synthetic chemistry. While the parent heterocycle, pyridazine, was first synthesized by Tauber in 1895, the development of its derivatives, particularly the pyridazinones, followed as chemists explored the reactivity of dicarbonyl compounds.

The most classical and enduring method for constructing the 4,5-dihydropyridazin-3(2H)-one ring involves the simple condensation of a γ-ketoacid with hydrazine hydrate.[1][4] This robust reaction forms the heterocyclic ring in a single, efficient step, providing a straightforward entry into this class of compounds.

Protocol 1: Classical Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the foundational synthesis, which has been the starting point for countless research programs.

Objective: To synthesize a model pyridazinone core via condensation.

Materials:

-

β-Aroylpropionic acid (1 equivalent)

-

Hydrazine hydrate (80% solution, 1.2 equivalents)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-aroylpropionic acid in absolute ethanol.

-

Reagent Addition: Add a catalytic amount of glacial acetic acid, followed by the slow, dropwise addition of hydrazine hydrate. The use of a slight excess of hydrazine ensures the complete consumption of the starting ketoacid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by vacuum filtration.

-

Purification and Validation: The crude product is washed with cold water and then recrystallized from ethanol to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one. The structure and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the outcome.[4][5]

Chapter 2: Unveiling Biological Potential

For decades, pyridazinones were primarily of academic interest. The turning point came with the systematic screening of chemical libraries, which revealed their profound and varied biological activities. An early, intriguing discovery was a mesoionic pyridazinone ribonucleoside, identified as a metabolite in mice, which possessed in vivo antibacterial activity against E. coli.[6] This finding highlighted that the scaffold was not only active itself but could also be metabolized into novel active forms.

Subsequent research uncovered a wide spectrum of activities:

-

Herbicidal Activity: Certain substituted pyridazinones, such as pyrazon, were found to be potent inhibitors of photosynthesis in plants by blocking the Hill reaction.[7]

-

Anti-inflammatory and Analgesic: Numerous derivatives were shown to possess anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors or targeting inflammatory mediators like TNF-α and IL-6.[2][8][9] The drug Emorfazone, marketed in Japan, is a notable example from this class.[2]

-

Anticancer: More recently, pyridazinones have emerged as promising anticancer agents, acting through mechanisms such as the inhibition of crucial kinases like Bruton's tyrosine kinase (BTK) and VEGFR-2, or by disrupting tubulin polymerization.[10][11][12]

Chapter 3: Case Study - The Rise of Cardiovascular Pyridazinones

Perhaps the most significant therapeutic impact of pyridazinones has been in the treatment of cardiovascular diseases.[12] Their ability to induce vasodilation made them attractive candidates for antihypertensive therapies.[1][13]

Intensive structure-activity relationship (SAR) studies were conducted to optimize this activity. Researchers systematically modified the substituents at the C6-position (typically an aryl group) and the N2-position of the pyridazinone ring. These studies revealed that specific substitutions could dramatically enhance potency and selectivity.[14]

| Compound Base | R1 (at N2) | R2 (at C6-phenyl) | Relative Vasodilator Potency (IC₅₀) | Reference |

| Dihydropyridazinone | -H | -H | Baseline | [12] |

| Dihydropyridazinone | -H | 4-OCH₃ | Moderate Increase | [15] |

| Dihydropyridazinone | -CH₂-CO-NH-(piperidine) | 4-Cl | Significant Increase | [13] |

| Dihydropyridazinone | -H | 4-(biphenyl) | High Potency | [15] |

| Pyrazolo[3,4-d]pyridazinone | -Benzyl | (fused pyrazole) | Potent (PDE5 Inhibition) | [12] |

Table 1: A synthesized summary of Structure-Activity Relationships for pyridazinone-based vasodilators, demonstrating the impact of substitutions on biological activity.

Deep Dive: Levosimendan (Simdax®) - A Paradigm of Mechanistic Innovation

The culmination of research into cardiotonic pyridazinones is Levosimendan, a drug developed by Orion Corporation and first approved in Sweden in 2000.[16][17] It represented a significant breakthrough for the treatment of acutely decompensated severe heart failure.[18]

What makes Levosimendan exceptional is its dual mechanism of action, which elegantly addresses the core problems of heart failure without the drawbacks of traditional inotropes.

-

Calcium Sensitization: Unlike catecholamines that increase intracellular calcium levels (which can lead to arrhythmias and increased myocardial oxygen demand), Levosimendan enhances cardiac contractility by sensitizing the myofilaments to calcium.[19][20] It achieves this by binding to cardiac troponin C in a calcium-dependent manner, strengthening the heart's contraction without increasing calcium concentration.[16][18]

-

Vasodilation: Levosimendan also opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[16][18] This action leads to vasodilation, which reduces both the preload (the filling pressure of the heart) and the afterload (the resistance the heart pumps against), decreasing the overall workload on the failing heart.[16]

This combined inotropic and vasodilatory effect, termed "inodilation," made Levosimendan a first-in-class agent.[17][20] Its efficacy has been demonstrated in numerous clinical trials, such as LIDO and SURVIVE, and it is now approved in over 60 countries.[16][17][18]

Chapter 4: Expanding Horizons - Pyridazinones in Agriculture and Oncology

The structural versatility of the pyridazinone core has allowed its application to extend far beyond cardiovascular medicine.

Herbicidal Activity: In agriculture, pyridazinone derivatives were among the early synthetic herbicides. The compound 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) was found to be an effective inhibitor of photosynthesis at Photosystem II.[7] Further research demonstrated that adding specific substitutions, such as a trifluoromethyl group on the phenyl ring and a dimethylamino group, created a new herbicide that not only retained the original mechanism but also added a second mode of action involving the disruption of chloroplast development, making it significantly more potent.[7]

Oncology: The field of oncology has become a major focus for modern pyridazinone research. Recognizing that the scaffold is adept at fitting into the ATP-binding pockets of kinases, researchers have designed potent and selective kinase inhibitors. By mimicking the structure of successful drugs like Sorafenib, novel pyridazinone-based diarylurea derivatives have been developed as inhibitors of VEGFR-2, a key target in angiogenesis.[10] Fused systems, such as pyrazolo[3,4-d]pyridazinones, have yielded potent irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies.[11][12]

Conclusion and Future Perspectives

The history of the pyridazinone scaffold is a testament to the power of chemical synthesis and biological screening in drug discovery. From a simple heterocycle born from a classical condensation reaction, it has evolved into a pharmacologically privileged structure present in a diverse range of critical therapeutic and agricultural agents. Its journey from the bench to the clinic and the field demonstrates a remarkable capacity for structural modification and functional optimization.

The future for pyridazinone chemistry remains bright. Current research is exploring novel applications, such as dual-action agents that combine antimicrobial and anticancer properties in a single molecule.[10] Furthermore, the potential of pyridazinones to modulate targets involved in neuroinflammation and neurodegeneration is an emerging area of interest.[9] As synthetic methodologies become more advanced and our understanding of biological pathways deepens, the "wonder nucleus" is certain to be at the heart of many more discoveries to come.

References

- Vertex AI Search Result [Source 2]

- Vertex AI Search Result [Source 3]

- Vertex AI Search Result [Source 4]

- Vertex AI Search Result [Source 5]

- Vertex AI Search Result [Source 6]

- Vertex AI Search Result [Source 7]

- Vertex AI Search Result [Source 8]

- Vertex AI Search Result [Source 9]

- Vertex AI Search Result [Source 10]

- Vertex AI Search Result [Source 11]

- Vertex AI Search Result [Source 12]

- Vertex AI Search Result [Source 13]

- Vertex AI Search Result [Source 14]

- Vertex AI Search Result [Source 15]

- Vertex AI Search Result [Source 16]

- Vertex AI Search Result [Source 17]

- Vertex AI Search Result [Source 18]

- Vertex AI Search Result [Source 19]

- Vertex AI Search Result [Source 20]

- Vertex AI Search Result [Source 21]

- Vertex AI Search Result [Source 22]

- Vertex AI Search Result [Source 23]

- Vertex AI Search Result [Source 24]

- Vertex AI Search Result [Source 25]

- Vertex AI Search Result [Source 26]

- Vertex AI Search Result [Source 27]

- Vertex AI Search Result [Source 28]

Sources

- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Mesoionic pyridazine ribonucleosides. A novel biologically active nucleoside metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 8. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Levosimendan - Wikipedia [en.wikipedia.org]

- 17. Levosimendan Efficacy and Safety: 20 years of SIMDAX in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic Development of Levosimendan in Acute and Advanced Heart Failure: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijmedicine.com [ijmedicine.com]

A Comprehensive Technical Guide to Trifluoromethylated Heterocyles: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the synthesis, unique physicochemical properties, and diverse applications of trifluoromethylated heterocycles. We will explore the causal relationships behind the selection of various synthetic methodologies—including nucleophilic, electrophilic, and radical approaches—and detail field-proven protocols. Furthermore, this guide will illuminate how the distinct electronic and steric properties of the CF3 group are leveraged to enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates, supported by case studies of prominent pharmaceuticals.

Part 1: The Unique Physicochemical Profile of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a heterocyclic molecule dramatically alters its properties, often conferring significant advantages in a drug development context.[1][2] The CF3 group is frequently considered a "super-methyl" group due to its ability to mimic the size of a methyl group while imparting profoundly different electronic characteristics.[1]

-

Enhanced Lipophilicity: The highly electronegative fluorine atoms render the CF3 group significantly more lipophilic than a methyl group.[1][3] This increased lipophilicity, quantified by a positive Hansch π value of approximately +0.88, can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of about 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[3][4] This inherent strength makes the CF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450, often resulting in a longer drug half-life.[1]

-

Potent Electron-Withdrawing Nature: The CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1][5] When attached to a heterocyclic ring, it can significantly lower the pKa of nearby acidic or basic functional groups, influencing their ionization state at physiological pH and potentially enhancing interactions with biological targets.[1][5]

-

Steric and Conformational Influence: While similar in size to a methyl group, the CF3 group exerts a distinct steric influence that can affect how a molecule binds to its target protein.[1] This can lead to improved binding affinity and selectivity.

| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Implication in Drug Design |

| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88 | Enhanced membrane permeability and absorption.[3] |

| Van der Waals Radius | ~2.0 Å | ~2.7 Å | Can act as a bioisostere for groups like chlorine.[3][4] |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Modulates pKa, influences binding interactions.[1][5] |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Increased drug half-life and reduced metabolic clearance.[1][3] |

Part 2: Synthetic Strategies for the Trifluoromethylation of Heterocycles

The installation of a CF3 group onto a heterocyclic core can be achieved through several distinct mechanistic pathways: nucleophilic, electrophilic, and radical trifluoromethylation.[6][7] The choice of method is dictated by the electronic nature of the heterocyclic substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule.

Nucleophilic Trifluoromethylation

This approach involves the reaction of an electron-deficient heterocycle with a source of the trifluoromethyl anion (CF3⁻). The most widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent.[8][9]

The Ruppert-Prakash Reagent (TMSCF₃): This organosilicon compound serves as a stable and convenient source of the CF3 nucleophile.[8] Its activation typically requires a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates a highly reactive pentacoordinate siliconate intermediate.[8][10] This intermediate then delivers the CF3 group to electrophilic substrates like imines and carbonyls within a heterocyclic framework.[8]

Experimental Protocol: Trifluoromethylation of a Heterocyclic Imine using Ruppert-Prakash Reagent

Objective: To synthesize a trifluoromethylated amine from a heterocyclic imine precursor.

Materials:

-

Heterocyclic imine (1.0 mmol)

-

Trifluoromethyltrimethylsilane (TMSCF3, 1.5 mmol)[8]

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 mmol)

-

Anhydrous Tetrahydrofuran (THF), 10 mL

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add the heterocyclic imine (1.0 mmol) and dissolve in anhydrous THF (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol) to the stirred solution.[8]

-

Add the TBAF solution (0.1 mL, 0.1 mmol) dropwise. The reaction is often exothermic.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of 1N HCl (5 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired trifluoromethylated amine.

Electrophilic Trifluoromethylation

For electron-rich heterocycles, an electrophilic source of the trifluoromethyl group is required. Hypervalent iodine compounds, known as Togni reagents, are the most prominent class of electrophilic trifluoromethylating agents.[11][12][13]

Togni Reagents: These reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, can act as a source of a "CF3+" equivalent.[11][14] The reaction mechanism can be nuanced; depending on the substrate and conditions, it can proceed through a polar SN2-type pathway or via a single-electron transfer (SET) process to generate a trifluoromethyl radical.[11] Copper catalysis is often employed to facilitate these transformations, particularly with unsaturated systems.[15]

Caption: Mechanism of electrophilic trifluoromethylation.

Radical Trifluoromethylation

Radical-based methods have emerged as powerful tools for the C-H trifluoromethylation of heterocycles, often under mild conditions.[16] Visible-light photoredox catalysis is a leading strategy in this area.[17][18][19]

Photoredox Catalysis: In this approach, a photocatalyst (e.g., a ruthenium or iridium complex) is excited by visible light.[17][20] The excited catalyst then engages in a single-electron transfer (SET) with a CF3 source (like CF3I or CF3SO2Na) to generate a trifluoromethyl radical (•CF3).[7][20] This highly reactive radical can then add to a heterocycle, often in a Minisci-type reaction, to achieve direct C-H functionalization.[16] This method avoids the need for pre-functionalized substrates.[19]

Caption: General workflow for photoredox trifluoromethylation.

Part 3: Trifluoromethylated Heterocycles in Drug Discovery: Case Studies

The unique properties imparted by the CF3 group have been successfully exploited in numerous blockbuster drugs.[5] The inclusion of a trifluoromethylated heterocycle is a recurring motif in pharmaceuticals across various therapeutic areas.[21][22]

-

Celecoxib (Celebrex®): An anti-inflammatory drug, celecoxib features a trifluoromethyl group on its pyrazole ring.[5] This group is crucial for its selective inhibition of the COX-2 enzyme over COX-1, which is attributed to the steric bulk of the CF3 group fitting into a specific hydrophobic pocket of the COX-2 active site.

-

Fluoxetine (Prozac®): This well-known antidepressant is a selective serotonin reuptake inhibitor (SSRI).[5] The trifluoromethyl group on the phenyl ring of its phenoxyphenylpropylamine core enhances its lipophilicity, facilitating its passage across the blood-brain barrier.[15] It also contributes to the molecule's metabolic stability, ensuring a longer duration of action.[15]

-

Apalutamide (Erleada®): An androgen receptor inhibitor used to treat prostate cancer, apalutamide contains a trifluoromethyl-substituted pyridine ring.[21] The strong electron-withdrawing nature of the CF3 group is critical for the drug's high binding affinity to the androgen receptor.

Caption: Structures of key trifluoromethylated drugs.

Conclusion and Future Outlook

Trifluoromethylated heterocycles are indispensable structural motifs in modern drug discovery and materials science.[23] The ability of the CF3 group to fine-tune key physicochemical properties such as lipophilicity, metabolic stability, and electronic character provides a powerful tool for optimizing lead compounds.[2] Advances in synthetic chemistry, particularly in the realms of photoredox catalysis and the development of novel trifluoromethylating reagents, continue to expand the accessibility and diversity of these valuable compounds.[12][16] Future research will likely focus on developing more efficient, selective, and asymmetric trifluoromethylation methods to accelerate the discovery of next-generation therapeutics and advanced materials.

References

- A Brief Review on the Synthesis of the N-CF 3 Motif in Heterocycles. MDPI.

- General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis.

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. The Journal of Organic Chemistry.

- Trifluoromethyl group - Wikipedia. Wikipedia.

- Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate.

- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. ACS Publications.

- Trifluoromethyltrimethylsilane - Wikipedia. Wikipedia.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).